molecular formula C7H11BrO3 B14301479 Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester CAS No. 118355-29-6

Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester

Cat. No.: B14301479
CAS No.: 118355-29-6
M. Wt: 223.06 g/mol
InChI Key: HLQOAIAGMAZLCB-UHFFFAOYSA-N
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Description

Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester is a chemical compound with the molecular formula C7H11BrO3. It is an ester derivative of butanoic acid, characterized by the presence of a bromine atom, a methyl group, and an oxo group on the butanoic acid backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester typically involves the esterification of 3-bromo-3-methyl-2-oxobutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction reactions, the oxo group is reduced to a hydroxyl group through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of the bromine atom and the oxo group at the 3-position makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

CAS No.

118355-29-6

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

IUPAC Name

ethyl 3-bromo-3-methyl-2-oxobutanoate

InChI

InChI=1S/C7H11BrO3/c1-4-11-6(10)5(9)7(2,3)8/h4H2,1-3H3

InChI Key

HLQOAIAGMAZLCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(C)(C)Br

Origin of Product

United States

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